molecular formula C11H11F3O2 B1393337 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-28-0

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1393337
CAS No.: 1017779-28-0
M. Wt: 232.2 g/mol
InChI Key: IWLLHXJQPUHXAU-UHFFFAOYSA-N
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Description

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethylaniline with propionic acid under specific conditions . Another method includes the synthesis from 3-(trifluoromethyl)cinnamic acid . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may act by modulating enzyme activity or binding to receptors, thereby influencing biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring, which can significantly influence its chemical behavior and interactions. This combination of functional groups makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLHXJQPUHXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233462
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-28-0
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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